molecular formula C21H30Cl2N2O2 B2638279 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185061-37-3

1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2638279
CAS No.: 1185061-37-3
M. Wt: 413.38
InChI Key: XZDUOJYJGVJPSM-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a biphenyl group, an ethylpiperazine moiety, and a propanol backbone, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the biphenyl ether: Reacting 2-bromobiphenyl with sodium methoxide to form 2-methoxybiphenyl.

    Substitution reaction: Reacting 2-methoxybiphenyl with 3-chloropropanol in the presence of a base to form 1-([1,1’-Biphenyl]-2-yloxy)-3-chloropropanol.

    Nucleophilic substitution: Reacting 1-([1,1’-Biphenyl]-2-yloxy)-3-chloropropanol with 4-ethylpiperazine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The biphenyl group can be reduced to form a cyclohexyl derivative.

    Substitution: The ethylpiperazine moiety can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-([1,1’-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The biphenyl group may interact with hydrophobic pockets in proteins, while the ethylpiperazine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone
  • 1-(2-Ethylpiperazin-1-yl)propan-2-ol

Uniqueness

1-([1,1’-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to its combination of a biphenyl group and an ethylpiperazine moiety, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-(2-phenylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.2ClH/c1-2-22-12-14-23(15-13-22)16-19(24)17-25-21-11-7-6-10-20(21)18-8-4-3-5-9-18;;/h3-11,19,24H,2,12-17H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDUOJYJGVJPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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